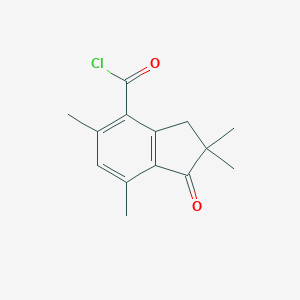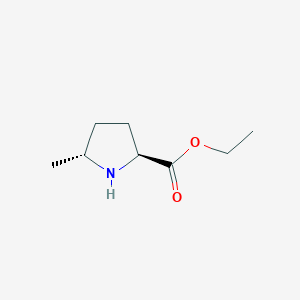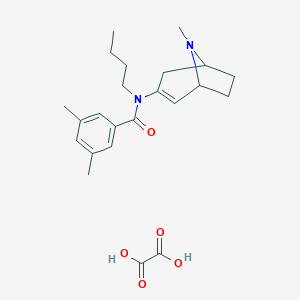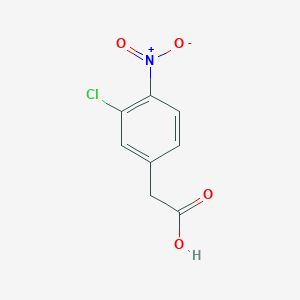
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMTM and has been synthesized using various methods.
科学的研究の応用
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. The compound has been used as a reagent in the synthesis of various organic compounds. It has also been used in the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone is not well understood. However, it is believed to act as a nucleophile in organic reactions. The compound has also been shown to have antioxidant properties.
Biochemical and Physiological Effects:
Research has shown that 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties. It has also been shown to have antitumor properties, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of using 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone in lab experiments is its high yield during synthesis. This makes it readily available for scientific research. However, one of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to predict its behavior in various experiments.
将来の方向性
There are several future directions for research on 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone. One direction is to understand its mechanism of action better. This will enable scientists to predict its behavior in various experiments accurately. Another direction is to explore its potential as a drug candidate further. Research has shown that the compound has antitumor properties, making it a potential candidate for cancer treatment. Additionally, the compound has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
合成法
The synthesis of 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has been achieved using different methods. One of the most common methods is the reaction of ethyl acetoacetate with dimethyl carbonate in the presence of sodium methoxide. Another method involves the reaction of ethyl acetoacetate with dimethyl carbonate in the presence of potassium carbonate. Both methods produce high yields of the compound, making it readily available for scientific research.
特性
CAS番号 |
194021-83-5 |
|---|---|
製品名 |
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone |
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC名 |
1-(3,5-dimethyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O4/c1-4(7)6(3)8-5(2)9-10-6/h5H,1-3H3 |
InChIキー |
ZRJOSKNHDXJRKF-UHFFFAOYSA-N |
SMILES |
CC1OC(OO1)(C)C(=O)C |
正規SMILES |
CC1OC(OO1)(C)C(=O)C |
同義語 |
Ethanone, 1-(3,5-dimethyl-1,2,4-trioxolan-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



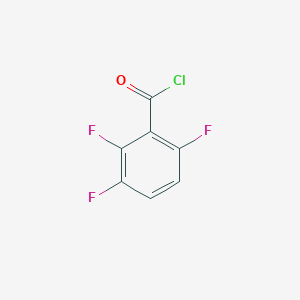
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)

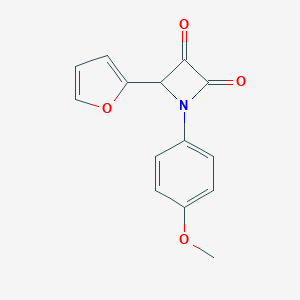
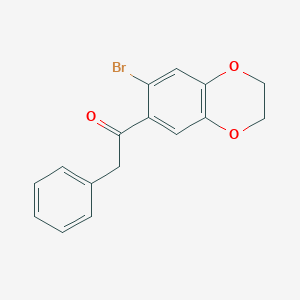
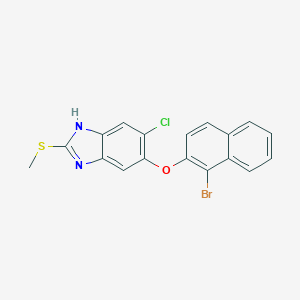
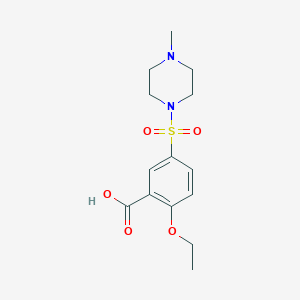

![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)
